1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Description

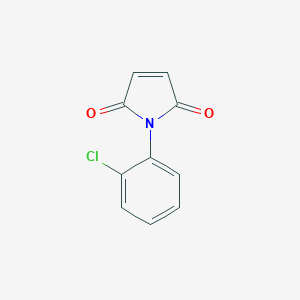

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQOXMCRYWDRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152794 | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-24-3 | |

| Record name | (o-Chlorophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. This document details its synthesis, spectral characterization, chemical reactivity, and potential as a biologically active agent. The inherent reactivity of the maleimide moiety, particularly its susceptibility to Michael addition reactions with thiol-containing biomolecules, underpins its mechanism of action. This guide consolidates available data to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, is a solid organic compound. Its core structure consists of a pyrrole-2,5-dione ring N-substituted with a 2-chlorophenyl group. This substitution pattern influences the compound's electronic properties and steric hindrance, which in turn affect its reactivity and biological interactions.

Table 1: Physical and Chemical Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

| Property | Value | Reference |

| IUPAC Name | 1-(2-chlorophenyl)pyrrole-2,5-dione | [1] |

| Synonyms | N-(2-Chlorophenyl)maleimide, O-Chphm | [1] |

| CAS Number | 1203-24-3 | [1] |

| Molecular Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | 207.61 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 115-120 °C (for N-(4-chlorophenyl)maleimide) | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetone. | - |

Spectroscopic Data

The structural identity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.53 (d, 1H), 7.39 (t, 1H), 7.27 (t, 1H), 6.85 (s, 2H) | [3] |

| ¹³C NMR | Data not explicitly available in searched literature. Expected signals for carbonyl carbons (~170 ppm), aromatic carbons (125-135 ppm), and vinylic carbons of the maleimide ring (~134 ppm). | - |

| IR (FTIR) | Available as a capillary cell melt (crystalline phase) spectrum. Characteristic peaks expected for C=O stretching of the imide (~1700-1780 cm⁻¹), C=C stretching of the alkene (~1600 cm⁻¹), and C-Cl stretching. | [1] |

| Mass Spec (GC-MS) | Top peak m/z: 172. | [1] |

Synthesis

The synthesis of N-aryl maleimides, including 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, is typically achieved through a two-step process. The first step involves the acylation of the corresponding aniline with maleic anhydride to form the intermediate N-arylmaleamic acid. The second step is a cyclization/dehydration reaction to yield the final maleimide product.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This protocol is adapted from established methods for the synthesis of N-substituted maleimides.

Step 1: Synthesis of N-(2-Chlorophenyl)maleamic acid

-

In a round-bottom flask, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

-

Slowly add maleic anhydride (1 equivalent) to the stirred solution at room temperature.

-

Continue stirring the reaction mixture overnight. The formation of a precipitate, N-(2-chlorophenyl)maleamic acid, should be observed.

-

Isolate the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

The intermediate product can be used in the next step without further purification.

Step 2: Cyclization to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

-

Suspend the N-(2-chlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1 equivalents).

-

Heat the reaction mixture to 85-95 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Pour the mixture into ice-cold water and stir vigorously.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity

The key to the chemical reactivity and biological activity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione lies in the electrophilic nature of the double bond within the maleimide ring. This double bond is susceptible to nucleophilic attack, most notably by thiol groups present in cysteine residues of proteins. This reaction proceeds via a Michael-type addition, forming a stable covalent thioether linkage. The N-aryl substitution is known to influence the rate of this reaction and the stability of the resulting thiosuccinimide adduct.

Biological Activity and Mechanism of Action

N-substituted maleimides have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The primary mechanism underlying these activities is the covalent modification of target proteins through reaction with cysteine residues.

Inhibition of Topoisomerase II

One of the key molecular targets for maleimide-containing compounds is DNA topoisomerase II. This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. Maleimides have been shown to be potent catalytic inhibitors of topoisomerase II. The proposed mechanism involves the covalent modification of critical cysteine residues within the enzyme, leading to its inactivation. This inhibition of topoisomerase II activity disrupts DNA replication and repair processes, ultimately leading to apoptosis in rapidly dividing cancer cells.

Quantitative Biological Data

Table 3: Cytotoxicity Data for Selected Topoisomerase II Inhibitors (for reference)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Etoposide | Various | Varies widely | [4] |

| Doxorubicin | Various | Varies widely | [4] |

| 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | Data not available | - | - |

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a reactive molecule with potential for biological activity, likely mediated through the covalent modification of cysteine residues in key cellular proteins such as topoisomerase II. While general synthetic routes and spectroscopic characterization are established for this class of compounds, further research is required to fully elucidate the specific biological profile and therapeutic potential of this particular derivative. The information compiled in this guide serves as a valuable starting point for such future investigations in the fields of medicinal chemistry and drug discovery.

References

- 1. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 1-(2-CHLORO-PHENYL)-PYRROLE-2,5-DIONE(1203-24-3) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: 1-(2-chlorophenyl)pyrrole-2,5-dione[1]

Synonyms: N-(2-Chlorophenyl)maleimide, O-Chphm[1]

CAS Number: 1203-24-3[1]

Molecular Formula: C₁₀H₆ClNO₂[1]

Chemical Structure:

Caption: Chemical structure of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and a related isomer is presented in Table 1.

| Property | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione | Reference |

| Molecular Weight | 207.61 g/mol | 207.61 g/mol | [1][2] |

| Physical Form | Solid | Solid | [2] |

| Melting Point | Not available | 115-120 °C | [2] |

| Assay Purity | Not available | 97% | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione was not found in the available literature, the general synthesis of N-aryl maleimides is well-established. These methods typically involve a two-step process: the acylation of an aniline with maleic anhydride to form the corresponding N-phenyl maleamic acid, followed by cyclization.

General Experimental Protocol for N-Aryl Maleimide Synthesis (adapted from related compounds):

A common method for the synthesis of N-substituted maleimides involves the reaction of maleic anhydride with the corresponding aniline derivative in a suitable solvent, followed by dehydration.

Step 1: Synthesis of N-(2-Chlorophenyl)maleanilic acid

To a solution of 2-chloroaniline in a suitable solvent such as diethyl ether, an equimolar amount of maleic anhydride is added. The reaction mixture is stirred at room temperature, leading to the formation of the N-(2-Chlorophenyl)maleanilic acid intermediate.

Step 2: Cyclization to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

The intermediate maleanilic acid is then cyclized to the desired maleimide. This is often achieved by heating the intermediate in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The reaction is typically refluxed, and the product can be isolated by pouring the reaction mixture into cold water, followed by filtration and recrystallization from a suitable solvent like ethanol.

For a related compound, N-(4-chlorophenyl)maleimide, the cyclization of the corresponding maleanilic acid was achieved by heating with anhydrous sodium acetate and acetic anhydride at 60-70°C for 60 minutes[3].

Caption: General workflow for the synthesis of N-aryl maleimides.

Biological Activity and Potential Signaling Pathways

Studies on related compounds suggest potential anticancer and enzyme-inhibitory activities. For instance, various pyrrole-2,5-dione derivatives have shown cytotoxic effects against different cancer cell lines[4][5]. Maleimides, in general, are known to be potent catalytic inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells[6]. The mechanism of action is suggested to involve the covalent modification of cysteine residues on the enzyme[6].

The high reactivity of the maleimide ring towards thiol groups is a key determinant of its biological activity. This reactivity allows maleimides to interact with cysteine residues in proteins and with small molecules like glutathione (GSH), a major intracellular antioxidant.

Interaction with Glutathione and Potential for Oxidative Stress:

The reaction of maleimides with glutathione can lead to the depletion of intracellular GSH levels. This can disrupt the cellular redox balance and induce oxidative stress, which in turn can trigger apoptotic signaling pathways in cancer cells.

Caption: Proposed mechanism of action via glutathione depletion.

Potential Inhibition of NF-κB Pathway:

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer. Some studies suggest that compounds capable of inducing oxidative stress can inhibit the NF-κB pathway. Therefore, it is plausible that 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, through its potential to induce oxidative stress, could modulate NF-κB signaling. However, direct evidence for this interaction is currently lacking.

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a member of the N-aryl maleimide class of compounds with potential for biological activity, likely stemming from the reactivity of the maleimide moiety towards thiol groups. While specific experimental data for this compound is limited in publicly available literature, the information on related compounds provides a strong basis for further investigation into its synthesis and pharmacological properties. Future research should focus on obtaining quantitative biological data and elucidating the specific cellular pathways affected by this compound to fully assess its therapeutic potential.

References

- 1. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, is a derivative of maleimide. Its core structure consists of a pyrrole-2,5-dione ring attached to a 2-chlorophenyl group at the nitrogen atom. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | PubChem |

| Molecular Weight | 207.61 g/mol | PubChem |

| IUPAC Name | 1-(2-chlorophenyl)pyrrole-2,5-dione | PubChem |

| CAS Number | 1203-24-3 | PubChem |

| Monoisotopic Mass | 207.0087061 Da | PubChem |

| Topological Polar Surface Area | 37.4 Ų | PubChem |

| Complexity | 282 | PubChem |

Synthesis and Experimental Protocols

The synthesis of N-substituted pyrrole-2,5-diones, such as 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, typically involves the condensation reaction between an appropriate amine and maleic anhydride.

General Synthesis Protocol

A common method involves refluxing an equimolar solution of the primary amine (in this case, 2-chloroaniline) and maleic anhydride in a suitable solvent, such as glacial acetic acid or 1,4-dioxane. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the product. The resulting solid is then filtered, washed with water, and dried under a vacuum to yield the desired N-substituted maleimide.

Caption: General workflow for the synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic or antiproliferative effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly employed.

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Biological Activity and Potential Applications

Derivatives of 1H-pyrrole-2,5-dione are known to exhibit a wide spectrum of pharmacological activities.[1] While specific data for the 2-chloro substituted variant is limited in the provided search results, the broader class of compounds has shown significant potential in several therapeutic areas.

-

Anti-inflammatory Activity: Many pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory properties.[1] For instance, some analogues inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Anticancer Potential: Certain N-substituted maleimides have been investigated as potential anticancer agents. They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, which are crucial for cancer cell growth and proliferation. For example, related compounds have been designed to target the ATP-binding domains of growth factor receptors like EGFR and VEGFR2.

-

Cholesterol Absorption Inhibition: A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cholesterol absorption. These compounds have the potential to suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[1]

-

Antimicrobial and Other Activities: The pyrrole-2,5-dione scaffold is present in compounds with antifungal, insecticidal, and antiviral activities.

Signaling Pathway Interactions

The biological effects of pyrrole-2,5-dione derivatives are often mediated by their interaction with specific cellular signaling pathways. As potential tyrosine kinase inhibitors, they can interfere with growth factor signaling cascades that are often dysregulated in diseases like cancer.

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase pathway.

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to the diverse biological activities associated with its structural class. Its synthesis is straightforward, and its physicochemical properties are well-defined. Further research into its specific mechanisms of action, particularly in the contexts of inflammation, cancer, and metabolic disorders, could unlock its therapeutic potential. This guide provides a foundational resource for scientists and researchers aiming to explore the applications of this and related compounds in drug discovery and development.

References

Unraveling the Core Mechanism of Action: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, belongs to the N-aryl maleimide class of compounds. While direct and extensive research on the specific mechanism of action for this particular molecule is limited in publicly available literature, the well-documented reactivity of the maleimide moiety and the biological activities of structurally related N-aryl-pyrrole-2,5-diones provide a strong foundation for understanding its likely cellular and biochemical effects. This technical guide synthesizes the available evidence to propose the primary mechanisms of action, supported by relevant experimental data and detailed protocols for further investigation.

The core reactivity of the maleimide group involves its electrophilic double bond, which readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification is a key feature of its biological activity and suggests that 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione likely acts as a covalent inhibitor or modulator of multiple protein targets.

Based on studies of analogous compounds, the principal hypothesized mechanisms of action for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione include:

-

Covalent Modification of Protein Cysteines: Leading to inhibition of enzyme activity or disruption of protein function.

-

Inhibition of Protein Kinases: Particularly tyrosine kinases, by targeting cysteine residues within or near the active site.

-

Modulation of Inflammatory Pathways: Through inhibition of enzymes like cyclooxygenase-2 (COX-2).

-

Activation of the Nrf2/KEAP1 Antioxidant Response Pathway: Via covalent modification of the sensor protein KEAP1.

This guide will delve into these potential mechanisms, providing the theoretical framework, supporting data from related compounds, and the necessary experimental designs to validate these hypotheses for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

Quantitative Data on Related Pyrrole-2,5-dione Derivatives

Due to the absence of specific quantitative data for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in the reviewed literature, the following table summarizes the activity of related compounds to provide a comparative context for potential efficacy.

| Compound/Derivative | Target | Assay Type | IC50 Value | Reference |

| N-ethyl-maleimide (NEM) | β-(1,3)-glucan synthase | Enzyme Inhibition | 8.5 ± 1.1 µg/mL | [1] |

| N-tert-butyl-maleimide | β-(1,3)-glucan synthase | Enzyme Inhibition | 13.7 ± 2.3 µg/mL | [1] |

| N-2-methyl-3-nitro-substituted maleimide | Leishmania donovani | Anti-leishmanial Activity | < 0.0128 µg/mL | [1] |

Proposed Mechanisms of Action and Signaling Pathways

Covalent Inhibition via Michael Addition

The cornerstone of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione's mechanism of action is the reactivity of the maleimide ring. The electron-withdrawing nature of the two carbonyl groups makes the double bond highly susceptible to nucleophilic attack by the thiol group of cysteine residues in proteins. This forms a stable thioether bond, effectively creating a covalent adduct.[2] This irreversible modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

A notable example of this mechanism is the inhibition of topoisomerase II by maleimide and N-ethyl-maleimide.[3] These compounds act as catalytic inhibitors by covalently modifying cysteine residues on the enzyme, which prevents the enzyme from completing its catalytic cycle.[3] This mode of action is distinct from that of other topoisomerase II inhibitors.[3]

Inhibition of Protein Kinase Signaling

Derivatives of 1H-pyrrole-2,5-dione have been investigated as potential tyrosine kinase inhibitors.[4] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in diseases such as cancer.[5][6] Many kinases possess cysteine residues in or near their ATP-binding pocket. Covalent inhibitors, including those with a maleimide warhead, can target these cysteines to achieve potent and often selective inhibition.

The proposed mechanism involves the initial reversible binding of the compound to the kinase's active site, followed by the irreversible covalent bond formation with a nearby cysteine residue. This effectively blocks ATP from binding and prevents the phosphorylation of substrate proteins, thereby inhibiting downstream signaling.

Modulation of Inflammatory Pathways via COX-2 Inhibition

Certain 1H-pyrrole-2,5-dione derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 is a common strategy for anti-inflammatory drugs. The mechanism of inhibition likely involves the interaction of the pyrrole-2,5-dione derivative with the active site of the COX-2 enzyme, potentially through covalent modification of a cysteine residue if one is accessible.

Activation of the Nrf2-KEAP1 Antioxidant Response Pathway

The Nrf2-KEAP1 pathway is a critical cellular defense mechanism against oxidative stress.[7] Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its interaction with KEAP1, which facilitates its degradation.[8][9] Electrophilic compounds, such as those containing a maleimide group, can react with specific cysteine residues on KEAP1.[8] This covalent modification leads to a conformational change in KEAP1, preventing it from targeting Nrf2 for degradation.[8] As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[7][9]

Experimental Protocols

To investigate the proposed mechanisms of action for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, the following experimental protocols are provided.

Protein Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from commercially available kits (e.g., Kinase-Glo®) and is suitable for high-throughput screening.[4]

Objective: To determine the in vitro inhibitory activity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione against a specific protein tyrosine kinase.

Materials:

-

Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)

-

Kinase substrate peptide

-

ATP

-

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

-

Kinase reaction buffer (e.g., 100 mM Tris, pH 7.5, 10 mM MgCl2)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in kinase reaction buffer.

-

In a 384-well plate, add the kinase, substrate peptide, and the test compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction and measure the remaining ATP by adding an equal volume of the luminescent kinase assay reagent.

-

Incubate for 5 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is based on commercially available fluorometric COX inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Reconstitute and prepare all reagents according to the kit manufacturer's instructions.

-

Prepare serial dilutions of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and the positive control in the appropriate solvent (e.g., DMSO), and then dilute further in COX Assay Buffer.

-

To each well of a 96-well black plate, add the COX Assay Buffer, COX Cofactor, and the fluorometric probe.

-

Add the diluted test compound, positive control, or solvent control to the appropriate wells.

-

Add the diluted COX-2 enzyme to all wells except the negative control wells.

-

Incubate the plate at 25°C for a pre-incubation period (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition and the IC50 value for the test compound.

Conclusion

While specific studies on 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione are not extensively reported, its chemical structure strongly suggests a mechanism of action centered around the covalent modification of protein cysteine residues via Michael addition. This fundamental reactivity likely enables it to act as an inhibitor of various enzymes, such as protein kinases and cyclooxygenases, and as a modulator of key signaling pathways like the Nrf2-KEAP1 antioxidant response system. The provided experimental protocols offer a clear path for researchers to elucidate the precise molecular targets and cellular effects of this compound. Further investigation into these proposed mechanisms will be crucial for understanding the full therapeutic potential and toxicological profile of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

References

- 1. mdpi.com [mdpi.com]

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]

- 5. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.tees.ac.uk [research.tees.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Biological Activity of N-(2-Chlorophenyl)maleimide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-(2-Chlorophenyl)maleimide and its closely related analogs. N-substituted maleimides are a class of compounds recognized for their diverse biological effects, including antimicrobial, anticancer, and enzyme-inhibiting properties. This document summarizes key quantitative data from studies on analogous compounds, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action

The biological activity of maleimides, including N-(2-Chlorophenyl)maleimide, is primarily attributed to the reactivity of the maleimide ring. The double bond within the maleimide moiety readily undergoes a Michael addition reaction with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, and the induction of cellular stress responses, ultimately culminating in apoptosis or necrosis.[1]

Anticancer Activity

Quantitative Cytotoxicity Data of N-Aryl Maleimide Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-aryl maleimide derivatives against several human cancer cell lines, as determined by the MTT assay. Notably, the presence of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring generally enhances cytotoxic activity.[2]

| Compound ID | N-Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| 1a | Phenyl | 25.3 ± 2.1 | 30.1 ± 2.5 | 45.2 ± 3.8 | 50.6 ± 4.2 |

| 1b | 4-Chlorophenyl | 15.8 ± 1.3 | 18.2 ± 1.6 | 28.7 ± 2.4 | 32.4 ± 2.7 |

| 1c | 4-Methoxyphenyl | 20.1 ± 1.7 | 24.5 ± 2.0 | 35.9 ± 3.0 | 41.3 ± 3.5 |

| 1d | 4-Nitrophenyl | 10.5 ± 0.9 | 12.3 ± 1.1 | 19.8 ± 1.7 | 22.1 ± 1.9 |

| 2a | 2,4-Dichlorophenyl | 12.1 ± 1.0 | 14.6 ± 1.2 | 22.4 ± 1.9 | 25.8 ± 2.2 |

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.0 ± 0.2 |

| Data is presented as the mean ± standard deviation from three independent experiments.[2] |

Antimicrobial Activity

N-substituted maleimides have demonstrated notable activity against a range of microbial pathogens. This activity is attributed to their ability to react with essential microbial enzymes and proteins, disrupting cellular processes. While specific data for N-(2-Chlorophenyl)maleimide is limited, studies on related compounds provide insights into their potential antimicrobial spectrum.

Enzyme Inhibition

The electrophilic nature of the maleimide ring makes it an effective inhibitor of various enzymes, particularly those with critical cysteine residues in their active sites.

Monoacylglycerol Lipase (MAGL) Inhibition

N-substituted maleimides have been identified as irreversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3] Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has therapeutic potential in a variety of neurological and inflammatory disorders. For instance, 1-biphenyl-4-ylmethylmaleimide has been shown to inhibit MAGL with an IC50 value of 790 nM.[3]

Topoisomerase II Inhibition

Maleimide and its N-substituted derivatives are potent catalytic inhibitors of human topoisomerase IIα.[4] They are thought to exert their effect through the covalent modification of cysteine residues on the enzyme, which is essential for its catalytic activity. This inhibition can antagonize the effects of topoisomerase II poisons like etoposide.[4]

Signaling Pathways

The cytotoxic effects of N-substituted maleimides are often mediated through the induction of specific cellular signaling pathways, leading to programmed cell death (apoptosis).

Apoptosis Signaling Pathway

Maleimide derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1]

NF-κB and MAPK Signaling Pathways

While direct evidence for the modulation of NF-κB and MAPK signaling pathways by N-(2-Chlorophenyl)maleimide is scarce, these pathways are critical regulators of cell survival, proliferation, and inflammation, and are often perturbed by cytotoxic agents. It is plausible that the cellular stress induced by this compound could lead to the activation of pro-apoptotic arms of the MAPK pathway (e.g., JNK and p38) and potentially inhibit the pro-survival NF-κB pathway. Further investigation is warranted to elucidate these specific interactions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of N-(2-Chlorophenyl)maleimide on cancer cell lines using the MTT assay.

Materials:

-

N-(2-Chlorophenyl)maleimide

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of N-(2-Chlorophenyl)maleimide in culture medium.

-

Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Test (Disc Diffusion Method)

This protocol describes the determination of the antimicrobial activity of N-(2-Chlorophenyl)maleimide using the disc diffusion method.

Materials:

-

N-(2-Chlorophenyl)maleimide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper discs (6 mm diameter)

-

Sterile saline solution (0.85% NaCl)

-

McFarland standard (0.5)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard.

-

Uniformly swab the inoculum onto the surface of an MHA plate.

-

Impregnate sterile paper discs with a known concentration of N-(2-Chlorophenyl)maleimide dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs onto the inoculated MHA plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This protocol details an in vitro assay to assess the inhibitory effect of N-(2-Chlorophenyl)maleimide on topoisomerase II.

Materials:

-

N-(2-Chlorophenyl)maleimide

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

Agarose gel

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of N-(2-Chlorophenyl)maleimide to the reaction tubes.

-

Initiate the reaction by adding Topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

N-(2-Chlorophenyl)maleimide, as a representative of the N-substituted maleimide class, holds significant promise for further investigation as a potential therapeutic agent. The available data on its analogs suggest potent cytotoxic and antimicrobial activities, likely mediated through covalent modification of key cellular proteins and induction of apoptotic signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and mechanisms of action of this and related compounds. Future studies should focus on obtaining specific quantitative data for N-(2-Chlorophenyl)maleimide and elucidating its precise interactions with cellular signaling networks to fully realize its therapeutic potential.

References

- 1. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and in vitro evaluation of N-substituted maleimide derivatives as selective monoglyceride lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, is an N-substituted maleimide derivative. The maleimide scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a 2-chlorophenyl group influences the compound's electronic and steric properties, which can significantly impact its biological profile.

Table 1: Physicochemical Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | PubChem[1] |

| Molecular Weight | 207.61 g/mol | PubChem[1] |

| CAS Registry Number | 1203-24-3 | PubChem[1] |

| Appearance | Yellow needles (for the analogous N-phenylmaleimide) | Organic Syntheses Procedure[2] |

| Melting Point | Not explicitly found for the 2-chloro isomer. The analogous N-phenylmaleimide melts at 84-86 °C. | ChemicalBook[3] |

| Solubility | Slightly soluble in water (for the analogous N-phenylmaleimide). | ChemicalBook[3] |

Discovery and History

While a singular "discovery" paper for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is not readily identifiable in the surveyed literature, the synthesis of N-substituted maleimides has been a fundamental reaction in organic chemistry for many years. The general method, involving the reaction of an amine with maleic anhydride followed by dehydration, was established in the mid-20th century. A key patent from 1948 describes the preparation of various N-aryl maleimides, providing a foundational methodology that would be applicable to the synthesis of the 2-chloro derivative[2]. The continued interest in this class of compounds stems from their diverse biological activities, which have been explored more extensively in recent decades, including their potential as antifungal and antimicrobial agents[4][5].

Synthesis

The synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione typically follows a two-step process common for N-substituted maleimides.

Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

This protocol is adapted from general methods for the synthesis of N-aryl maleimides[2][6].

Step 1: Formation of N-(2-Chlorophenyl)maleanilic acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous ether or acetic acid.

-

To this solution, add a solution of 2-chloroaniline (1.0 equivalent) in the same solvent dropwise with stirring.

-

A precipitate of N-(2-Chlorophenyl)maleanilic acid will form. Stir the suspension at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent. The intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

-

In a flask equipped with a reflux condenser, suspend the N-(2-Chlorophenyl)maleanilic acid from Step 1 in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture to 80-100 °C with stirring for 1-2 hours.

-

Cool the reaction mixture to room temperature and then pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or cyclohexane.

Diagram 1: Synthesis of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Caption: Reaction scheme for the two-step synthesis.

Spectroscopic Data

The structural characterization of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.53 (dd, J=7.8, 1.6 Hz, 1H), 7.39 (m, 2H), 7.27 (m, 1H), 6.88 (s, 2H) | ChemicalBook[7] |

| ¹³C NMR | Data not explicitly found for the 2-chloro isomer. | |

| Infrared (IR) | Data available, typically showing characteristic C=O stretching for the imide group. | PubChem[1] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 207. | PubChem[1] |

Biological Activity and Mechanism of Action

Derivatives of 1H-pyrrole-2,5-dione are known to possess a wide array of biological activities, including antifungal, antimicrobial, and enzyme inhibitory properties[4][8][9]. While specific studies on the 2-chloro isomer are limited, the known activities of related N-substituted maleimides provide insights into its potential therapeutic applications.

Antifungal Activity

N-substituted maleimides have demonstrated significant antifungal activity, particularly against Candida albicans[4]. The proposed mechanism of action involves a multi-faceted attack on the fungal cell.

Diagram 2: Proposed Antifungal Mechanism of Action

Caption: Postulated mechanism of antifungal action.

The lipophilic nature of the N-substituted maleimide allows it to interact with and disrupt the fungal cell membrane, leading to increased permeability and eventual cell lysis[4]. Additionally, these compounds may interfere with essential cellular processes, such as iron ion homeostasis, further contributing to their antifungal effect[4].

Enzyme Inhibition

Various derivatives of 1H-pyrrole-2,5-dione have been investigated as inhibitors of several enzymes. For instance, certain derivatives have shown inhibitory activity against cholesterol absorption and prostaglandin E2 (PGE2) production[8][9]. The maleimide ring can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active sites of target enzymes. The nature and position of the substituent on the phenyl ring, such as the 2-chloro group, would modulate the reactivity and selectivity of this interaction.

Conclusion

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione is a synthetically accessible compound belonging to the well-studied class of N-substituted maleimides. While its specific discovery and historical development are not extensively documented, its synthesis follows established chemical principles. The available data on related compounds suggest that it likely possesses interesting biological activities, particularly as an antifungal agent, with a mechanism involving cell membrane disruption and interference with vital cellular functions. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-Phenyl-1H-pyrrole-2,5-dione(941-69-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. chemistry-online.com [chemistry-online.com]

- 7. 1-(2-CHLORO-PHENYL)-PYRROLE-2,5-DIONE(1203-24-3) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione: Structural Analogs, Derivatives, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Due to a lack of extensive research on this specific molecule, this guide focuses on its structural analogs and derivatives to infer its chemical properties, biological activities, and potential therapeutic applications. The N-aryl maleimide scaffold is a recurring motif in medicinal chemistry, recognized for its ability to covalently interact with biological macromolecules. This document collates available data on the synthesis, biological evaluation, and mechanistic insights of structurally related compounds, offering a valuable resource for researchers interested in the development of novel therapeutics based on this chemical core.

Introduction

The 1H-pyrrole-2,5-dione ring system, commonly known as the maleimide group, is a prominent pharmacophore in drug discovery. When substituted with an aryl group at the nitrogen atom, these N-aryl maleimides exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core reactivity of the maleimide moiety lies in its electrophilic double bond, which readily undergoes Michael addition with nucleophilic residues, particularly the thiol group of cysteine in proteins. This ability to form stable covalent bonds with protein targets is a key feature driving their therapeutic potential.

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, with its ortho-chlorinated phenyl ring, presents a unique electronic and steric profile that could influence its reactivity and target selectivity. This guide will explore the synthesis of related N-aryl maleimides, summarize the biological activities of various analogs, and discuss potential signaling pathways that may be modulated by this class of compounds.

Synthesis of N-Aryl Maleimide Derivatives

The synthesis of N-aryl maleimides, including analogs of 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione, is typically a two-step process. The initial step involves the reaction of an appropriate aniline with maleic anhydride to form the corresponding maleamic acid. Subsequent dehydration and cyclization of the maleamic acid intermediate yield the desired N-aryl maleimide.

General Experimental Protocol for the Synthesis of N-Aryl Maleimides

The following protocol is a generalized procedure based on the synthesis of N-(4-chlorophenyl)maleimide and N-(2-methylphenyl)maleimide.[1]

Step 1: Synthesis of N-(Aryl)maleamic Acid

-

To a solution of the desired aniline (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran, acetic acid), add maleic anhydride (1.0 equivalent) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

The resulting precipitate, the N-arylmaleamic acid, is collected by filtration and washed with a small amount of cold solvent.

-

The product can be used in the next step without further purification.

Step 2: Cyclization to N-Aryl Maleimide

-

Suspend the N-arylmaleamic acid (1.0 equivalent) in acetic anhydride.

-

Add a catalytic amount of a dehydrating agent, such as anhydrous sodium acetate.

-

Heat the mixture to reflux (approximately 130-140 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

A visual representation of this synthetic workflow is provided below.

Biological Activities of Structural Analogs and Derivatives

While specific data for 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione is scarce, numerous studies have investigated the biological activities of its structural analogs. The primary mechanism of action for many of these compounds is believed to be the covalent modification of cysteine residues in proteins, leading to the inhibition of enzyme activity or disruption of protein-protein interactions.

Anticancer Activity

N-aryl maleimides have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The data in the following table summarizes the in vitro anticancer activity of several N-aryl maleimide derivatives.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-chlorophenyl)maleimide | Not Specified | - | [1] |

| N-(phenyl)maleimide | Not Specified | - | [2] |

| N-(4-bromophenyl)maleimide | Not Specified | - | [1] |

| N-(4-fluorophenyl)maleimide | Not Specified | - | [1] |

| Indole-linked maleimide derivative 4a | MCF-7 | 12.01 ± 0.05 | [2] |

| Indole-linked maleimide derivative 4a | MDA-MB-231 | 14.21 ± 0.12 | [2] |

| Indole-linked maleimide derivative 5a | MCF-7 | 10.14 ± 0.09 | [2] |

| Indole-linked maleimide derivative 5a | MDA-MB-231 | 11.45 ± 0.15 | [2] |

Table 1: Anticancer Activity of N-Aryl Maleimide Analogs

Anti-inflammatory Activity

The anti-inflammatory properties of N-aryl maleimides are thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. For instance, N-phenylmaleimide has been shown to activate myeloperoxidase (MPO), an enzyme involved in the inflammatory process.[3]

Antimicrobial Activity

Several N-substituted maleimides have been evaluated for their antimicrobial properties. The table below presents the minimum inhibitory concentration (MIC) for some analogs against pathogenic bacteria and fungi.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| N-aryl maleimide-α-hydroxyphosphonate 5a | Bacillus subtilis | 125 | [4] |

| N-aryl maleimide-α-hydroxyphosphonate 5a | Escherichia coli | 250 | [4] |

| N-aryl maleimide-α-hydroxyphosphonate 5a | Candida albicans | 125 | [4] |

| N-aryl maleimide-α-hydroxyphosphonate 5b | Bacillus subtilis | 125 | [4] |

| N-aryl maleimide-α-hydroxyphosphonate 5b | Escherichia coli | 250 | [4] |

| N-aryl maleimide-α-hydroxyphosphonate 5b | Candida albicans | 125 | [4] |

Table 2: Antimicrobial Activity of N-Aryl Maleimide Analogs

Potential Signaling Pathways and Mechanism of Action

The biological effects of N-aryl maleimides are largely attributed to their ability to act as Michael acceptors, forming covalent adducts with cysteine residues in proteins. This irreversible inhibition can disrupt the function of key enzymes and signaling proteins. Based on studies of related compounds, potential signaling pathways that may be modulated by 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione and its analogs include the NF-κB and MAPK/JNK pathways.

Covalent Inhibition Mechanism

The core mechanism involves the nucleophilic attack of a deprotonated cysteine thiol group on one of the electrophilic carbons of the maleimide double bond. This results in the formation of a stable thioether linkage.

Potential Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as apoptosis and inflammation. Some studies suggest that certain inhibitors can covalently modify cysteine residues within JNK, thereby altering its activity.[3][5] Given the reactivity of the maleimide core, it is plausible that N-aryl maleimides could inhibit JNK signaling through a similar covalent mechanism.

Conclusion and Future Directions

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione belongs to a class of N-aryl maleimides with significant potential in drug discovery. While direct experimental data for this specific compound is limited, the extensive research on its structural analogs provides a strong foundation for future investigations. The synthesis is generally straightforward, and the biological activities, particularly anticancer and antimicrobial, are promising. The key to their mechanism of action appears to be the covalent modification of cysteine residues in target proteins.

Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione derivatives to establish a clear structure-activity relationship. Elucidating the specific protein targets and the signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents. The unique substitution pattern of the 2-chlorophenyl group may confer novel selectivity and potency, making this an exciting area for further exploration.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent JNK inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the interactions of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry due to its structural relation to known bioactive molecules. This document outlines detailed protocols for molecular docking and molecular dynamics simulations, data presentation strategies, and the visualization of relevant biological pathways and experimental workflows. The content is tailored for researchers, scientists, and drug development professionals engaged in computational drug discovery and design. This guide will utilize Epidermal Growth Factor Receptor (EGFR) as a primary example of a potential protein target to illustrate these computational approaches, based on the known activity of similar chemical scaffolds.

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-Chlorophenyl)maleimide, belongs to the N-substituted maleimide class of compounds. The maleimide scaffold is present in various molecules with a wide range of biological activities, including kinase inhibition.[1] In silico modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level. These computational methods accelerate the identification of lead compounds, optimize their binding affinity and selectivity, and elucidate their mechanism of action before significant investment in experimental studies.

This guide will focus on two core in silico techniques: molecular docking, to predict the preferred binding orientation and affinity of the compound to a protein target, and molecular dynamics (MD) simulations, to study the stability and dynamics of the protein-ligand complex over time.

Potential Biological Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues in its intracellular domain.[3] This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for anticancer therapies.[2][6] Given that many pyrrole-2,5-dione derivatives have been investigated as kinase inhibitors, EGFR represents a plausible and well-characterized target for illustrating the in silico modeling of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione.

EGFR Signaling Pathway

The activation of EGFR leads to the recruitment of adaptor proteins and the activation of multiple downstream signaling cascades that ultimately regulate gene transcription and cellular responses.

Caption: EGFR signaling pathway leading to cell proliferation and survival.

In Silico Modeling Workflow

A typical in silico modeling study follows a structured workflow, from initial setup to detailed analysis. This workflow ensures reproducibility and provides a logical progression from broad predictions to specific insights.

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Data Presentation

Quantitative data from in silico and corresponding in vitro experiments should be presented in a clear, tabular format to facilitate comparison and interpretation. The following tables provide templates with hypothetical data for the interaction of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione with EGFR.

Table 1: Molecular Docking Results (Hypothetical)

| Ligand | Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, est.) | Key Interacting Residues |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | EGFR (e.g., 2GS2) | -8.5 | 520 nM | Met793, Leu718, Val726, Ala743 |

| Erlotinib (Control) | EGFR (e.g., 2GS2) | -9.8 | 55 nM | Met793, Gln791, Thr790, Leu844 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns, Hypothetical)

| System | Average RMSD (Å) | Average RMSF (Å) (Binding Site) | Average Hydrogen Bonds |

|---|---|---|---|

| EGFR - Ligand Complex | 2.1 ± 0.3 | 1.5 ± 0.4 | 1.2 |

| Apo-EGFR (unbound) | 1.8 ± 0.2 | 1.2 ± 0.3 | N/A |

Table 3: In Vitro Kinase Assay Data (Hypothetical)

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | EGFR | 750 |

| Erlotinib (Control) | EGFR | 60 |

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione with the EGFR kinase domain using AutoDock Vina.

-

Software and Tools:

-

AutoDock Tools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the docking calculations.

-

PyMOL or Chimera: For visualization and analysis of results.

-

PubChem or similar database: To obtain the 3D structure of the ligand.[7]

-

Protein Data Bank (PDB): To obtain the 3D structure of the target protein.

-

-

Protein Preparation: a. Download the crystal structure of the human EGFR kinase domain, preferably in complex with a known inhibitor (e.g., PDB ID: 2GS2). b. Using ADT, remove water molecules, co-crystallized ligands, and any other non-protein atoms. c. Add polar hydrogen atoms to the protein structure. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein in the PDBQT file format.

-

Ligand Preparation: a. Obtain the 3D structure of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione from a chemical database. b. Load the ligand into ADT and assign Gasteiger charges. c. Define the rotatable bonds to allow for conformational flexibility during docking. d. Save the prepared ligand in the PDBQT file format.

-

Grid Box Generation: a. Define the binding site for docking by creating a grid box. b. Center the grid box on the position of the co-crystallized inhibitor in the original PDB file to encompass the ATP-binding site. c. Ensure the grid box dimensions are sufficient to allow the ligand to move and rotate freely within the binding site (e.g., 25 x 25 x 25 Å).

-

Docking Simulation: a. Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name. b. Run the docking simulation using the AutoDock Vina executable. c. Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

-

Analysis of Results: a. Visualize the docked poses in PyMOL or Chimera. b. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose of the ligand and the protein's active site residues. c. Compare the predicted binding mode and score to that of a known inhibitor (e.g., Erlotinib) docked under the same conditions.

Molecular Dynamics Simulation Protocol

This protocol provides a general outline for performing an MD simulation of the EGFR-ligand complex using GROMACS.

-

Software and Tools:

-

GROMACS: A versatile package for performing molecular dynamics.

-

A force field: Such as AMBER or CHARMM, to describe the interactions between atoms.

-

A molecular visualization tool: Like VMD or PyMOL.

-

-

System Preparation: a. Use the best-ranked docked pose of the 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione-EGFR complex from the molecular docking study. b. Generate a topology for the ligand that is compatible with the chosen force field. c. Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a suitable water model (e.g., TIP3P). d. Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological ionic strength.

-

Simulation Steps: a. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system. b. Equilibration: i. Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature (e.g., 300 K). ii. Perform another short simulation (e.g., 200 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density. Positional restraints on the protein and ligand are typically applied and gradually released during equilibration. c. Production Run: Run the main MD simulation for a longer duration (e.g., 50-100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

-

Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the simulation and the complex. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein. c. Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between the protein and the ligand. d. Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

Conclusion

In silico modeling provides powerful tools for investigating the interactions of small molecules like 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione with their potential biological targets. By following structured workflows and detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into binding modes, affinities, and the dynamic behavior of protein-ligand complexes. This computational data, when presented clearly and integrated with experimental validation, can significantly accelerate the drug discovery and development process. The methodologies and examples provided in this guide serve as a robust framework for conducting such in silico studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | C10H6ClNO2 | CID 14550 - PubChem [pubchem.ncbi.nlm.nih.gov]

Predicted ADMET Properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2-chlorophenyl)maleimide, is a small molecule of interest in medicinal chemistry and drug discovery due to its reactive maleimide moiety. The prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted ADMET profile of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, based on established in-silico models and computational chemistry principles. It also outlines detailed experimental protocols for the in-vitro assessment of key ADMET parameters and explores a relevant signaling pathway potentially modulated by this compound.

Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted physicochemical and ADMET properties of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione. These values are derived from computational models and should be considered as estimations to guide further experimental validation. The predictions are based on data typically generated by platforms such as SwissADME and pkCSM.

| Property | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight ( g/mol ) | 207.61 | Within the typical range for small molecule drugs (<500 g/mol ).[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.7-2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | |

| Topological Polar Surface Area (TPSA) (Ų) | 37.4 | Suggests good potential for oral bioavailability and cell membrane penetration.[1] | |

| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability according to Lipinski's Rule of Five. | |

| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability according to Lipinski's Rule of Five. | |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. | |

| Absorption | Water Solubility (logS) | -2.5 to -3.5 | Predicted to be moderately soluble. |

| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | Predicted to have high permeability across the intestinal epithelium.[2][3] | |

| Human Intestinal Absorption (%) | > 80% | Predicted to be well-absorbed from the gastrointestinal tract. | |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of P-gp, suggesting it is less likely to be subject to active efflux from cells. | |

| Distribution | Volume of Distribution (VDss) (log L/kg) | 0.1 - 0.5 | Suggests distribution primarily within the plasma and extracellular fluid, with limited tissue penetration. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier. | |

| Plasma Protein Binding (%) | > 90% | Expected to be highly bound to plasma proteins, which may affect its free drug concentration and efficacy. | |

| Metabolism | CYP1A2 Inhibitor | No | Not predicted to inhibit CYP1A2. |

| CYP2C9 Inhibitor | Yes | Predicted to be an inhibitor of CYP2C9, indicating a potential for drug-drug interactions. | |

| CYP2C19 Inhibitor | No | Not predicted to inhibit CYP2C19. | |

| CYP2D6 Inhibitor | No | Not predicted to inhibit CYP2D6. | |

| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of CYP3A4, indicating a high potential for drug-drug interactions with co-administered drugs metabolized by this enzyme. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.2 - 0.7 | Predicted to have a low to moderate clearance rate. |

| Renal OCT2 Substrate | No | Not predicted to be a substrate for the renal organic cation transporter 2. | |

| Toxicity | AMES Toxicity | Probable | The maleimide moiety is a known Michael acceptor and may show mutagenic potential in the Ames test. |